N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide
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Overview
Description
N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide is a boronic acid derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyclopropane carboxamide group attached to a phenyl ring, which is further substituted with a fluoro group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. The presence of the boronic acid ester moiety makes it a valuable intermediate in organic synthesis, particularly in carbon-carbon coupling reactions.
Preparation Methods
The synthesis of N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide typically involves a multi-step process. One common method is a two-step substitution reaction. The first step involves the formation of the boronic acid ester by reacting 4-fluoro-2-iodophenylboronic acid with pinacol in the presence of a base such as potassium carbonate. The second step involves the coupling of the resulting boronic acid ester with cyclopropanecarboxamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Chemical Reactions Analysis
N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The boronic acid ester group can be oxidized to form the corresponding boronic acid.
Reduction: The fluoro group can be reduced under specific conditions to form the corresponding hydrocarbon.
Substitution: The boronic acid ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions include substituted phenyl derivatives and cyclopropane derivatives .
Scientific Research Applications
N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound’s boronic acid ester moiety makes it useful in the study of enzyme inhibition, particularly proteasome inhibitors.
Medicine: Fluorine-containing compounds are known for their high biological activity and stability, making this compound a potential candidate for drug development.
Mechanism of Action
The mechanism of action of N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide involves its interaction with molecular targets through its boronic acid ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites. The fluoro group enhances the compound’s stability and affinity for its targets, contributing to its overall biological activity .
Comparison with Similar Compounds
N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the fluoro and cyclopropane groups, making it less stable and less biologically active.
4-fluorophenylboronic acid: Similar in structure but lacks the cyclopropane carboxamide group, resulting in different chemical and biological properties.
Cyclopropanecarboxamide: Lacks the boronic acid ester and fluoro groups, making it less versatile in organic synthesis.
The unique combination of the boronic acid ester, fluoro, and cyclopropane carboxamide groups in this compound makes it a valuable compound with distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BFNO3/c1-15(2)16(3,4)22-17(21-15)12-9-11(18)7-8-13(12)19-14(20)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAWXOPPLOKQMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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